molecular formula C21H19ClN4O5S B11382534 1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11382534
M. Wt: 474.9 g/mol
InChI Key: FTLUTJRGDIFHQG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the pyridazine core.

    Attachment of the Morpholinylsulfonylphenyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated compounds, sulfonyl chlorides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-bromophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s versatility and potential for modification make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C21H19ClN4O5S

Molecular Weight

474.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H19ClN4O5S/c22-15-1-5-17(6-2-15)26-10-9-19(27)20(24-26)21(28)23-16-3-7-18(8-4-16)32(29,30)25-11-13-31-14-12-25/h1-10H,11-14H2,(H,23,28)

InChI Key

FTLUTJRGDIFHQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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